N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-12(2)20-8-6-14(7-9-20)19-18(21)13-10-15(22-3)17(24-5)16(11-13)23-4/h10-12,14H,6-9H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJQRJAPMFXMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182503 | |
| Record name | 3,4,5-Trimethoxy-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959241-12-4 | |
| Record name | 3,4,5-Trimethoxy-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959241-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxy-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Isopropyl Group: The piperidine ring is then substituted with an isopropyl group using reagents such as isopropyl bromide under basic conditions.
Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 3,4,5-trimethoxybenzoic acid with an amine derivative.
Coupling Reaction: Finally, the piperidine derivative is coupled with the benzamide moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isopropyl-4-piperidinyl)benzamide
- N-(1-isopropyl-4-piperidinyl)-1-naphthamide
- 2,4-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide
Uniqueness
N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has attracted attention in medicinal chemistry, particularly for its potential as a modulator of P-glycoprotein (P-gp), a critical player in multidrug resistance in cancer treatment. This article delves into the biological activity of this compound, including its mechanism of action, synthesis, and various applications in pharmacology.
- Molecular Weight : 336.4 g/mol
- CAS Number : 959241-12-4
- Structure : The compound features a piperidine ring and a trimethoxybenzamide moiety, which are significant for its biological interactions.
This compound primarily functions as an inhibitor of P-glycoprotein. The mechanism involves:
- Inhibition of Drug Efflux : By inhibiting P-gp, the compound prevents the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentrations and enhancing their efficacy.
- IC50 Value : Research indicates that this compound exhibits an IC50 value in the low micromolar range for inhibiting P-glycoprotein activity, demonstrating its potential as a multidrug resistance reversal agent.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available precursors.
- Reaction Conditions : Various reaction conditions are employed to ensure the formation of the desired product.
- Purification : The final product is purified to achieve high purity levels necessary for biological testing.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits P-gp-mediated drug transport. This has been assessed using calcein-AM assays where the compound showed significant inhibition of drug efflux at concentrations correlating with its IC50 value .
Case Studies
Several studies have highlighted the effectiveness of this compound in reversing drug resistance:
- Cancer Cell Lines : In experiments involving various cancer cell lines, treatment with this compound resulted in increased sensitivity to chemotherapeutic agents that were previously ineffective due to P-gp-mediated efflux.
- Animal Models : In vivo studies have shown that administration of this compound in animal models leads to reduced tumor volumes and weights without notable side effects .
Applications
This compound has several potential applications:
- Cancer Therapy : As a P-gp inhibitor, it holds promise for enhancing the efficacy of anticancer drugs.
- Pharmacological Research : It serves as a valuable tool in studying drug transport mechanisms and developing new therapies for multidrug-resistant cancers.
Q & A
Q. What are the key synthetic routes for N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide, and how are reaction conditions optimized to improve yield and purity?
The synthesis typically involves:
- Piperidine intermediate formation : Cyclization of precursors (e.g., 1-isopropylpiperidine derivatives) under acidic/basic conditions .
- Amide coupling : Reacting the piperidine intermediate with 3,4,5-trimethoxybenzoyl chloride using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Reaction conditions (temperature, solvent polarity, and stoichiometry) are optimized via iterative testing, monitored by TLC or HPLC .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystallographic data .
Q. How is the stability of this compound assessed under laboratory conditions?
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.
- Hydrolytic stability : Incubation in buffers (pH 1–13) at 37°C, monitored by HPLC for degradation products .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under controlled illumination .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Comparative assays : Replicate studies across multiple cell lines (e.g., HepG2, MCF-7) using standardized protocols (e.g., MTT assay) to minimize variability .
- Target validation : Use CRISPR/Cas9 knockdown or competitive binding assays to confirm interactions with suspected targets (e.g., kinases or GPCRs) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values, accounting for variables like assay conditions or batch purity .
Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound in preclinical studies?
- Structural modifications : Introduce substituents (e.g., fluorine or methyl groups) to enhance metabolic stability, guided by computational ADMET predictions .
- Formulation testing : Evaluate solubility in PEG-400 or cyclodextrin-based carriers, and assess bioavailability via LC-MS/MS pharmacokinetic profiling .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes .
Q. How can researchers leverage crystallographic data to predict binding modes with biological targets?
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions using high-resolution crystal structures (e.g., PDB ID 1XYZ) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and prioritize derivatives for synthesis .
Q. What experimental approaches are used to elucidate the mechanism of action when initial pharmacological data are inconclusive?
- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify differentially expressed genes post-treatment .
- Proteomic analysis : SILAC-based mass spectrometry to map changes in protein expression or phosphorylation .
- Pathway enrichment analysis : Tools like STRING or KEGG link omics data to signaling pathways (e.g., apoptosis or autophagy) .
Methodological Guidance Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
